![molecular formula C15H16ClNO4 B2532443 5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzamide CAS No. 1354500-83-6](/img/structure/B2532443.png)
5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzamide
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Overview
Description
The compound “5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group (a benzene ring attached to a carboxamide), a methoxy group (an oxygen atom bonded to a methyl group), and a furan ring (a five-membered aromatic ring containing four carbon atoms and one oxygen atom). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate benzene derivative and introducing the various functional groups through a series of chemical reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the benzamide group could potentially undergo hydrolysis to yield a benzoic acid and an amine. The furan ring, being aromatic, might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide and methoxy groups could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Conversion of Plant Biomass to Furan Derivatives 5-Hydroxymethylfurfural (HMF) and its derivatives, including 5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzamide, are pivotal in the sustainable conversion of plant biomass into valuable chemicals. These compounds are emerging as alternative feedstocks, potentially replacing non-renewable hydrocarbon sources. Research highlights the synthesis of HMF from plant feedstocks and its application in producing monomers, polymers, and other functional materials, signaling a significant shift toward bio-based chemical production (Chernyshev, Kravchenko, & Ananikov, 2017).
Chlorogenic Acid and Nutraceutical Potential While not directly related to this compound, the study of chlorogenic acid, a phenolic compound, underscores the importance of plant-derived chemicals in addressing metabolic syndrome and other health issues. Its roles as an antioxidant, anti-inflammatory, and antimicrobial agent highlight the broader potential of plant-based compounds in pharmaceutical and food industries, suggesting a context for the diverse applications of furan derivatives in health and wellness sectors (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Biocatalytic Valorization of Furans Biocatalysis presents a novel approach to valorizing furans, including this compound, for the production of various chemicals. The inherent instability of furans poses challenges; however, biocatalysis, with its high selectivity and mild reaction conditions, offers pathways for selective synthesis and detoxification, pointing toward eco-friendly and efficient production methods for valuable products from biomass-derived furans (Domínguez de María & Guajardo, 2017).
Environmental Estrogens and By-Products Research on environmental estrogens and their by-products, such as triclosan, provides insights into the ecological and health impacts of various chemical compounds, including furan derivatives. Understanding the fate, toxicity, and degradation pathways of these compounds in aquatic environments aids in assessing the potential risks and benefits of chemicals like this compound, contributing to safer environmental and health practices (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-20-13-5-4-10(16)9-11(13)15(19)17-7-6-12(18)14-3-2-8-21-14/h2-5,8-9,12,18H,6-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSRDRUXGHRLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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